3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Anti-inflammatory Analgesic Triazoloazepine SAR

The target compound is a member of the 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hybrid class, a scaffold investigated for non-steroidal anti-inflammatory and metabolic disorder applications. Its structure is explicitly claimed in patent EP1615647B1 for the prevention or treatment of diseases including type 2 diabetes, metabolic syndrome, obesity, and hypertension.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 306280-54-6
Cat. No. B10810642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
CAS306280-54-6
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl
InChIInChI=1S/C13H14ClN3/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9H2
InChIKeyGKWMIVQJQWDXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL] (The mean of the results at pH 7.4)

3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS 306280-54-6): Procurement & Differentiation Baseline


The target compound is a member of the 3-aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine hybrid class, a scaffold investigated for non-steroidal anti-inflammatory and metabolic disorder applications. Its structure is explicitly claimed in patent EP1615647B1 for the prevention or treatment of diseases including type 2 diabetes, metabolic syndrome, obesity, and hypertension [1]. The compound is also cataloged within the broader scientific exploration of this scaffold's anti-inflammatory potential reported by Demchenko et al. (2023) [2]. However, a critical evidence gap exists: no primary literature source has been identified that provides quantitative, comparator-based biological activity data for this specific 2-chlorophenyl derivative.

Why Generic Substitution of 3-Aryl-triazoloazepines Is Not Evidence-Based for CAS 306280-54-6


Indiscriminate interchangeability among 3-aryl-triazoloazepine analogs is not supported by current data. The 2023 structure-activity relationship (SAR) study by Demchenko et al. demonstrates that minor aryl substitutions critically dictate pharmacological outcomes: the ortho-hydroxyl derivative (7b) was the most potent analgesic, while the meta-hydroxyl (7c) and unsubstituted phenyl (7a) derivatives showed markedly reduced activity [1]. This ortho-position sensitivity demonstrates that a 2-chlorophenyl substituent cannot be assumed to be functionally equivalent to a 2-hydroxyphenyl or any other analog. Without specific comparative data for CAS 306280-54-6, any claim of functional equivalence to better-characterized analogs is speculative and scientifically invalid for procurement decisions.

Quantitative Differentiation Evidence for CAS 306280-54-6 Against Comparators: A Critical Gap Analysis


Absence of Direct Comparative Pharmacological Data for the 2-Chlorophenyl Derivative

A systematic search for direct head-to-head quantitative comparisons between CAS 306280-54-6 and its closest analogs (e.g., 2-hydroxyphenyl derivative 7b, 3-hydroxyphenyl derivative 7c, or 4-methoxyphenyl derivative 7d) yielded no data. The primary SAR study on this scaffold did not include the 2-chlorophenyl compound in its in vivo analgesic (acetic acid-induced writhing) or anti-inflammatory (carrageenan-induced paw edema) assays [1]. Consequently, no quantitative evidence exists to prioritize this compound over any other 3-aryl-triazoloazepine for these indications.

Anti-inflammatory Analgesic Triazoloazepine SAR

Patent Claim Scope Versus Specific Embodiment Data for Metabolic Disorders

Patent EP1615647B1 generically claims CAS 306280-54-6 as part of a broad Markush structure for the treatment of type 2 diabetes, metabolic syndrome, obesity, and hypertension [1]. However, the patent provides no specific biological data (e.g., IC50, EC50, in vivo efficacy) for the 2-chlorophenyl derivative. The compound's inclusion in a patent claim does not constitute quantitative differentiation from other claimed analogs, such as the 3,4-dichlorophenyl derivative, also listed in the same patent [1].

Type 2 Diabetes Metabolic Syndrome Glucocorticoid Receptor

In Silico Drug-Likeness Baseline for the Scaffold, Not the Specific Compound

The 2023 Demchenko et al. study performed in silico drug-likeness and pharmacokinetic predictions using SwissADME for seven analogs, but not for CAS 306280-54-6. For the tested analogs, parameters such as log P, TPSA, and compliance with Lipinski's Rule of Five were calculated, providing a baseline for the scaffold class [1]. Because the 2-chlorophenyl derivative was not modeled, its predicted properties can at best be inferred at the class level, but this inference is not validated and carries uncertainty introduced by the electron-withdrawing chloro substituent.

Drug-likeness SwissADME Pharmacokinetics

Evidence-Based Application Scenarios for 3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine


Internal SAR Probe for Ortho-Substituted Triazoloazepine Libraries

Given the demonstrated sensitivity of biological activity to the ortho position of the 3-aryl ring, as shown by the superior activity of the 2-hydroxyphenyl analog (7b) in the Demchenko et al. study [1], this 2-chlorophenyl derivative serves a defined, albeit narrow, role as a matched molecular pair comparator to the 2-hydroxyphenyl derivative. Its value is in generating comparative SAR data to map the effect of H-bond donor (OH) versus lipophilic electron-withdrawing (Cl) functionality at the ortho position, which could guide future lead optimization. All evidence supporting this use is derived from the SAR trends in Section 2.

Patent Landscape Navigation Tool for Fused Triazole IP

The compound is explicitly claimed in EP1615647B1, which covers the use of fused 1,2,4-triazoles for metabolic disorders [2]. For organizations developing ortho-substituted triazoloazepines for type 2 diabetes, metabolic syndrome, or obesity, procuring this specific compound is essential for freedom-to-operate analyses, patent circumvention strategies, or as a comparator in establishing patentability of novel analogs. No biological activity claims can be substantiated from this source alone.

Pre-Competitive Compound Acquisition for Method Development

As a representative of the 3-aryl-triazoloazepine scaffold with a synthetically tractable chloro substituent, this compound may be procured as a development standard for analytical method validation (e.g., HPLC purity methods, stability-indicating assays). Its selection over other analogs would be based on logistical factors such as commercial availability, cost, and synthetic accessibility, not on demonstrated superior bioactivity, as no comparative biological data exist.

Quote Request

Request a Quote for 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.